4-Cinnolinol, 6-methyl-
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Description
4-Cinnolinol, 6-methyl- (4-Cinn-6-Me) is a heterocyclic compound that has been the focus of numerous studies due to its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a structural analogue of the naturally occurring alkaloid cinnolinol, but with a methyl substituent at the 6-position. 4-Cinn-6-Me has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. In addition, it has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Scientific research applications
Anti-Malarial and Anti-Microbial Activity
4-Cinnolinol, 6-methyl- and its derivatives have been studied for their potential anti-malarial and anti-bacterial activities. A series of compounds synthesized from 4-methyl-3-acetylcinnoline-6-Sulfonamido chalcones and hydrazines were found to exhibit in vitro anti-malarial activity against Plasmodium falciparum and good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).
Methylation and Chemical Reactions
Studies on the methylation of substituted cinnolines, including 4-cinnolinol, 6-methyl-, have provided insights into their chemical properties and reactivity. This research is significant for understanding the synthesis and manipulation of cinnoline compounds (Ames & Chapman, 1967).
Phosphorescence and Fluorescence Studies
The phosphorescence and fluorescence characteristics of cinnoline and its 4-methyl derivative have been explored. This research is vital for understanding the photophysical properties of these compounds and their potential applications in materials science (Stikeleather, 1973).
Pharmacological Applications
Research has also been conducted on the synthesis of novel cinnoline fused Mannich bases, including those derived from 4-cinnolinol, 6-methyl-, to evaluate their antibacterial, analgesic, and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Kalyani, Bethi, Sastry, & Kuchana, 2017).
properties
IUPAC Name |
6-methyl-1H-cinnolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADOWMFHAXHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440976 |
Source
|
Record name | 4-Cinnolinol, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinol, 6-methyl- | |
CAS RN |
90417-05-3 |
Source
|
Record name | 4-Cinnolinol, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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